Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate
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Description
Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate is a useful research compound. Its molecular formula is C16H16N5NaO7S and its molecular weight is 445.382. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N6-p-Sulfophenyladenosine sodium salt is the adenosine A1 receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Mode of Action
N6-p-Sulfophenyladenosine sodium salt acts as an agonist for the adenosine A1 receptor . This means it binds to this receptor and activates it, triggering a series of biochemical reactions.
Biochemical Pathways
Upon activation of the adenosine A1 receptor, several downstream effects occur. These effects can vary depending on the specific cell type and physiological context. Generally, activation of the a1 receptor can lead to decreased activity of adenylate cyclase, reduced camp production, and altered protein kinase a activity .
Result of Action
The activation of adenosine A1 receptors by N6-p-Sulfophenyladenosine sodium salt can lead to various molecular and cellular effects. For example, it has been shown to cause hypothermia through central and peripheral mechanisms .
Action Environment
The action, efficacy, and stability of N6-p-Sulfophenyladenosine sodium salt can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cell type in which the compound is acting .
Properties
IUPAC Name |
sodium;4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S.Na/c22-5-10-12(23)13(24)16(28-10)21-7-19-11-14(17-6-18-15(11)21)20-8-1-3-9(4-2-8)29(25,26)27;/h1-4,6-7,10,12-13,16,22-24H,5H2,(H,17,18,20)(H,25,26,27);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFPEJJPNYEHO-KHXPSBENSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N5NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743316 |
Source
|
Record name | Sodium N-(4-sulfonatophenyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143668-15-9 |
Source
|
Record name | Sodium N-(4-sulfonatophenyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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